Fluorescein di-β-D-galactopyranoside

Senescence-associated β-galactosidase (SA-β-gal) Cell aging Fluorimetric assay

Quantifying β-galactosidase in viable cells without permeabilization often compromises sensitivity. FDG resolves this by enabling non-destructive, single-cell resolution analysis. Key outcomes: - Live-cell permeable; excitation/emission ~485/535 nm (standard FITC filters). - 100- to 1000-fold greater sensitivity than radioisotope-based ELISA. - Quantitative SA-β-gal detection with <10% RSD; flow cytometry/FACS-ready.

Molecular Formula C26H24N2O2
Molecular Weight 396.49
CAS No. 1787-20-8
Cat. No. B596640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein di-β-D-galactopyranoside
CAS1787-20-8
Molecular FormulaC26H24N2O2
Molecular Weight396.49
Structural Identifiers
SMILESCCN(CCC1=CC=CC=C1)C2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4
InChIInChI=1S/C26H24N2O2/c1-2-28(18-17-20-9-5-3-6-10-20)23-15-13-21(14-16-23)19-24-26(29)30-25(27-24)22-11-7-4-8-12-22/h3-16,19H,2,17-18H2,1H3
InChIKeyPPNQZJCGISVOKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FDG Fluorogenic Substrate for β-Galactosidase


Fluorescein di-β-D-galactopyranoside (FDG) is a fluorogenic substrate for β-galactosidase, exhibiting excitation/emission maxima of approximately 485/535 nm . It is a nonfluorescent compound that undergoes sequential hydrolysis by β-galactosidase to yield highly fluorescent fluorescein, enabling sensitive quantification of enzyme activity in live cells, fixed cells, and lysates . FDG is widely employed as a reporter substrate for lacZ gene expression, for senescence-associated β-galactosidase (SA-β-gal) detection, and in flow cytometry-based assays of bacterial and mammalian cells [1][2].

Workflow
Live-cell β-galactosidase quantification without permeabilization
Selection
FITC-compatible fluorogenic substrate
Use Context
lacZ reporter, senescence SA-β-gal, flow cytometry, microscopy

FDG Selection Rationale


Substituting FDG with alternative β-galactosidase substrates such as X-Gal, ONPG, MUG, or C12-FDG can critically compromise assay outcomes due to fundamental differences in detection modality (fluorimetric vs. colorimetric), quantification capability (quantitative vs. semi-quantitative), cellular permeability, and sensitivity thresholds. FDG uniquely enables live-cell, non-destructive quantification of β-galactosidase activity in both prokaryotic and eukaryotic systems without cell permeabilization, a property not shared by all analogs [1]. Furthermore, the specific spectral properties of FDG (λex/λem ~485/535 nm) align with standard FITC filter sets, ensuring broad instrument compatibility and eliminating the need for specialized detection equipment . These differential features directly impact data reproducibility, assay throughput, and the feasibility of single-cell resolution analysis in flow cytometry and fluorescence microscopy [2].

X-Gal
Colorimetric detection may limit quantitative SA-β-gal resolution; binary readout may mask passage-dependent differences
C12-FDG
Lipophilic derivative may not penetrate viable gram-negative bacteria; cell-type specificity can shift assay sensitivity
MUG
Requires UV excitation, which may not be available on standard FITC-equipped instruments

FDG Comparative Performance Data


FDG vs. X-Gal for SA-β-gal Quantification

In a direct comparison using human foreskin fibroblast Hs68 cells, the FDG fluorimetric method resolved significant differences in SA-β-gal activity between early (p26+1) and late (p30+1) passage cells, while the X-Gal cytochemical method failed to discriminate between these populations (95% vs. 100% positive cells, respectively) [1]. The FDG method demonstrated high precision with a relative standard deviation (RSD) below 10% [1].

FDG vs. X-Gal
Head-to-head
FDG discriminated early vs. late passage SA-β-gal activity; X-Gal showed 95–100% positive across passages
Supports quantitative senescence endpoint resolution
RSD
FDG vs. ONPG & MUG
Cross-study
Reported detection limits: FDG ~10 pg, ONPG 0.1 ng, MUG 15 fg (SensoLyte kits)
Supports detection sensitivity comparison
MUG requires UV optics; FDG uses FITC channel
FDG vs. C12-FDG
Head-to-head
FDG enters viable gram-negative bacteria; C12-FDG signal poor in bacteria; C12-FDG more sensitive in animal cells
Cell-type permeability context drives substrate selection
Flow cytometry of live E. coli, animal cells, yeast
FDG vs. GFP Reporter
Class-level
C2FDG (FDG derivative) reported ~70-fold greater sensitivity than GFP in M. bovis BCG
Supports fluorogenic reporter context in mycobacteria
Intact viable cells; class-level inference
FDG vs. Radioisotope ELISA
Class-level
Reported 100–1000× higher sensitivity vs. radioisotope ELISA; fluorescein absorbance ~5× greater than o-nitrophenol
Supports non-radioactive assay development context
Class-level; from Molecular Probes Handbook
FDG Spectral Compatibility
Class-level
FDG λex/em 485/535 nm aligns with standard FITC/GFP filter sets; MUG requires UV excitation at 360/460 nm
Enables use with common fluorescence instruments
No specialized UV equipment required
Senescence-associated β-galactosidase (SA-β-gal) Cell aging Fluorimetric assay

FDG vs. ONPG & MUG Detection Sensitivity

Commercial assay kit comparison data demonstrate that the FDG-based kit achieves a detection limit of 10 pg β-galactosidase, which is 10-fold more sensitive than the ONPG colorimetric kit (0.1 ng) but less sensitive than the MUG fluorometric kit (15 fg) [1]. Separately, a Thermo Fisher technical guide reports a practical detection limit of ~0.5 pg β-galactosidase using an FDG-based kit with a fluorescence microplate reader [2].

FDG vs. ONPG & MUG
Cross-study
Reported detection limits: FDG ~10 pg, ONPG 0.1 ng, MUG 15 fg (SensoLyte kits)
Supports detection sensitivity comparison
MUG requires UV optics; FDG uses FITC channel
β-Galactosidase assay Reporter gene assay Detection limit

FDG vs. C12-FDG Permeability and Sensitivity

A comparative study by Plovins et al. (1994) evaluated FDG and C12-FDG across gram-negative bacteria, animal cells, and yeast. FDG entered viable gram-negative bacteria without permeabilization and produced fluorescence proportional to enzymatic activity, whereas C12-FDG gave a very poor signal due to lack of penetration [1]. Conversely, C12-FDG was more sensitive than FDG for β-galactosidase detection in animal cells [1]. Neither substrate entered viable yeast cells without permeabilization [1].

FDG vs. C12-FDG
Head-to-head
FDG enters viable gram-negative bacteria; C12-FDG signal poor in bacteria; C12-FDG more sensitive in animal cells
Cell-type permeability context drives substrate selection
Flow cytometry of live E. coli, animal cells, yeast
Flow cytometry lacZ reporter Cell permeability

FDG vs. GFP Reporter in Mycobacterial lacZ

In a study evaluating lacZ reporter detection in intact Mycobacterium bovis BCG, the FDG derivative C2FDG (5-acetylamino-FDG) demonstrated approximately 70-fold greater sensitivity than green fluorescent protein (GFP) when measured by fluorescence plate reader [1]. The sensitivity of C2FDG in intact, viable BCG was comparable to that of ONPG in cell lysates [1].

FDG vs. GFP Reporter
Class-level
C2FDG (FDG derivative) reported ~70-fold greater sensitivity than GFP in M. bovis BCG
Supports fluorogenic reporter context in mycobacteria
Intact viable cells; class-level inference
Mycobacterium Reporter gene Fluorescence plate reader

FDG vs. Radioisotope ELISA Sensitivity

According to Thermo Fisher's Molecular Probes Handbook, fluorescence-based assays employing FDG are reported to be 100- to 1000-fold more sensitive than radioisotope-based ELISAs [1]. Additionally, the absorbance of the fluorescein product is approximately fivefold greater than that of o-nitrophenol (the product of ONPG hydrolysis) [1].

FDG vs. Radioisotope ELISA
Class-level
Reported 100–1000× higher sensitivity vs. radioisotope ELISA; fluorescein absorbance ~5× greater than o-nitrophenol
Supports non-radioactive assay development context
Class-level; from Molecular Probes Handbook
ELISA Immunoassay Fluorescence detection

FDG Spectral Compatibility with FITC Filters

FDG exhibits excitation/emission maxima at approximately 485/535 nm , which aligns precisely with standard FITC/GFP filter sets on flow cytometers and fluorescence microscopes. In contrast, MUG (4-methylumbelliferyl β-D-galactopyranoside) requires UV excitation at ~360 nm and emission at ~460 nm, often necessitating specialized UV-capable instrumentation [1].

FDG Spectral Compatibility
Class-level
FDG λex/em 485/535 nm aligns with standard FITC/GFP filter sets; MUG requires UV excitation at 360/460 nm
Enables use with common fluorescence instruments
No specialized UV equipment required
Flow cytometry Fluorescence microscopy FITC channel

FDG Research and Industrial Applications


Live-Cell Flow Cytometry for lacZ in Bacteria

FDG is the substrate of choice for quantifying lacZ expression in viable gram-negative bacteria without requiring cell permeabilization or fixation [1]. The fluorescence signal produced upon hydrolysis is proportional to enzymatic activity, enabling single-cell resolution analysis and fluorescence-activated cell sorting (FACS) of lacZ-positive populations. This application leverages FDG's demonstrated ability to enter viable E. coli and produce proportional signals, a property not shared by the lipophilic derivative C12-FDG [1]. The FluoReporter lacZ Flow Cytometry Kit commercializes this exact workflow with optimized FDG formulations .

Quantitative SA-β-gal Assays in Senescence

FDG enables quantitative, fluorimetric measurement of SA-β-gal activity in senescent cells, overcoming the semi-quantitative limitations of X-Gal cytochemical staining [2]. The method achieves relative standard deviations below 10% and can discriminate between early and late passage cells that appear identical by X-Gal staining [2]. This quantitative capability is essential for dose-response studies of senescence-modulating compounds and for establishing statistical significance in aging research. FDG can also be combined with X-Gal in a dual-substrate protocol for simultaneous qualitative and quantitative assessment [2].

Non-Radioactive β-Galactosidase ELISA

FDG serves as a fluorogenic substrate for β-galactosidase-based ELISA detection systems, offering 100- to 1000-fold greater sensitivity than radioisotope-based methods while eliminating radioactive waste and regulatory compliance burdens [3]. The FITC-compatible fluorescence readout (485/535 nm) is compatible with standard fluorescence microplate readers. This application is validated in patent literature describing droplet-based digital ELISA methods using FDG [4] and is supported by the approximately fivefold greater absorbance of fluorescein compared to o-nitrophenol [3].

lacZ Fluorescence Microscopy in Transgenic Models

FDG is widely used for visualizing β-galactosidase expression patterns in live transgenic organisms and fixed tissue sections using standard FITC fluorescence microscopy [3]. Its spectral properties (λex/λem 485/535 nm) match the most common fluorescence filter sets, enabling straightforward imaging without specialized equipment . Applications include detection of lacZ expression in transgenic zebrafish embryos, identification of cells infected with recombinant herpesvirus, and monitoring β-galactosidase expression in live bacteria [3].

Application
Selection Property
Validation Focus
Live-cell lacZ flow cytometry
Cell-permeable fluorogenic substrate
Viability-gated β-gal detection in bacteria
Quantitative SA-β-gal assays
Fluorimetric readout with low variability
Passage-dependent activity discrimination
β-galactosidase-based ELISA
Non-radioactive high-sensitivity detection
Assay linearity and signal-to-noise ratio
lacZ fluorescence microscopy
FITC-compatible spectral profile
Imaging without UV or specialized optics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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